molecular formula C10H10F2O B1148667 (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol CAS No. 171285-92-0

(S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol

Cat. No.: B1148667
CAS No.: 171285-92-0
M. Wt: 184.1826064
InChI Key:
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Description

(S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of two fluorine atoms at the 6th and 8th positions and a hydroxyl group at the 2nd position on the tetrahydronaphthalene ring. The (S)-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Fluorination: Introduction of fluorine atoms at the 6th and 8th positions can be achieved using electrophilic fluorination reagents such as Selectfluor.

    Reduction: The naphthalene ring is then reduced to a tetrahydronaphthalene ring using hydrogenation methods.

    Hydroxylation: Introduction of the hydroxyl group at the 2nd position can be achieved through hydroxylation reactions using reagents like osmium tetroxide or other suitable oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives of the original compound.

Scientific Research Applications

(S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine atoms can enhance the compound’s stability and bioavailability by affecting its lipophilicity and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol: Lacks the (S)-configuration, making it a racemic mixture.

    6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-one: Contains a ketone group instead of a hydroxyl group.

    6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-thiol: Contains a thiol group instead of a hydroxyl group.

Uniqueness

The (S)-configuration of (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol imparts specific stereochemical properties that can influence its biological activity and interactions with molecular targets. The presence of fluorine atoms enhances its stability and potential therapeutic applications.

Properties

CAS No.

171285-92-0

Molecular Formula

C10H10F2O

Molecular Weight

184.1826064

Synonyms

(S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol

Origin of Product

United States

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